molecular formula C18H18N2 B11599114 1-Isopropyl-2-((E)-styryl)-1H-benzoimidazole

1-Isopropyl-2-((E)-styryl)-1H-benzoimidazole

Cat. No.: B11599114
M. Wt: 262.3 g/mol
InChI Key: BZIWOGOCWWZXGQ-OUKQBFOZSA-N
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Description

2-[(1E)-2-PHENYLETHENYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a heterocyclic aromatic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzene ring fused with a diazole ring, which is substituted with a phenylethenyl group and an isopropyl group. Benzodiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-2-PHENYLETHENYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzophenone with isopropylamine, followed by cyclization with phenylacetylene under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction of the diazole ring can yield dihydrobenzodiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Brominated or nitrated benzodiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders, inflammation, and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(1E)-2-PHENYLETHENYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it can exert its therapeutic effects.

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Similar structure but lacks the isopropyl group.

    2-Styrylbenzimidazole: Similar structure but lacks the isopropyl group and has a different substitution pattern on the benzene ring.

    2-(2-Phenylethenyl)benzoxazole: Similar structure but contains an oxygen atom in the heterocyclic ring instead of nitrogen.

Uniqueness: 2-[(1E)-2-PHENYLETHENYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the phenylethenyl and isopropyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C18H18N2/c1-14(2)20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h3-14H,1-2H3/b13-12+

InChI Key

BZIWOGOCWWZXGQ-OUKQBFOZSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3

Origin of Product

United States

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